molecular formula C12H18N2O2S B6753734 3-[2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-oxoethyl]-1,3-thiazolidin-4-one

3-[2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-oxoethyl]-1,3-thiazolidin-4-one

Cat. No.: B6753734
M. Wt: 254.35 g/mol
InChI Key: KUWXOBDUBVZJGN-UHFFFAOYSA-N
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Description

3-[2-(6,6-Dimethyl-3-azabicyclo[310]hexan-3-yl)-2-oxoethyl]-1,3-thiazolidin-4-one is a complex organic compound featuring a bicyclic structure with nitrogen and sulfur atoms

Properties

IUPAC Name

3-[2-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-oxoethyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-12(2)8-3-13(4-9(8)12)10(15)5-14-7-17-6-11(14)16/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWXOBDUBVZJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CN(C2)C(=O)CN3CSCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-oxoethyl]-1,3-thiazolidin-4-one involves multiple steps, starting with the preparation of the 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane scaffold. This scaffold can be synthesized via intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-oxoethyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the bicyclic scaffold or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products

The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[2-(6,6-Dimethyl-3-azabicyclo[31

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving nitrogen and sulfur-containing heterocycles.

    Medicine: The compound’s potential antiviral and antibacterial properties make it a candidate for drug development.

    Industry: It could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-oxoethyl]-1,3-thiazolidin-4-one likely involves interactions with biological macromolecules such as proteins or nucleic acids. The bicyclic structure may enable the compound to fit into specific binding sites, while the thiazolidinone moiety could participate in hydrogen bonding or other interactions. These interactions could disrupt normal biological processes, leading to the compound’s antiviral or antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A key intermediate in the synthesis of the target compound.

    Thiazolidin-4-one derivatives: Compounds with similar structures that may have comparable biological activities.

Uniqueness

3-[2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-oxoethyl]-1,3-thiazolidin-4-one is unique due to its combination of a bicyclic nitrogen-containing scaffold and a thiazolidinone ring. This combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

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